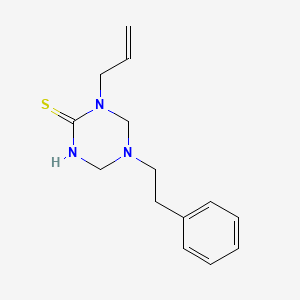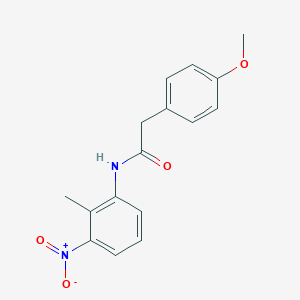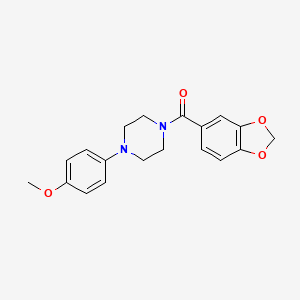
1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione, also known as APTT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. APTT is a heterocyclic compound that has a triazine ring with a thione group attached to it. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of certain proteins that promote cell survival.
Biochemical and Physiological Effects:
1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to have a variety of biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. The compound has also been found to have anti-inflammatory effects, which can help reduce inflammation in the body. Additionally, 1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to have antimicrobial properties, which can help prevent the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments is its versatility. The compound can be used in a variety of assays and experiments, making it a useful tool for researchers in different fields. However, one limitation of using 1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research involving 1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione. One area of interest is the use of the compound as a fluorescent probe in biological imaging. Researchers are also interested in studying the compound's potential as a catalyst in organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione and its potential applications in treating various diseases.
Synthesis Methods
The synthesis of 1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves the reaction of 2-phenylethylamine with allyl isothiocyanate in the presence of a base. The reaction leads to the formation of the intermediate, which is then treated with formaldehyde to obtain the final product. The yield of the synthesis process varies depending on the reaction conditions, but it can be improved by optimizing the reaction parameters.
Scientific Research Applications
1-allyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been studied for its potential applications in various scientific fields. It has been found to possess antimicrobial, anticancer, and antioxidant properties. The compound has also been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic reactions.
properties
IUPAC Name |
5-(2-phenylethyl)-1-prop-2-enyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-2-9-17-12-16(11-15-14(17)18)10-8-13-6-4-3-5-7-13/h2-7H,1,8-12H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQIUVTTXLTKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CN(CNC1=S)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26664039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Allyl-5-phenethyl-[1,3,5]triazinane-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aS*,10aS*)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5687056.png)



![[(3R*,4R*)-1-[3-(methylsulfonyl)propanoyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687081.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B5687096.png)
![N-(4-chlorobenzyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5687097.png)
![1-[2-(benzyloxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5687109.png)
![(3S*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5687122.png)

![4-benzyl-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B5687132.png)
![4-({(3R*,5R*)-5-[(4-pyridin-3-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5687136.png)
![9-[(5-methylisoxazol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5687144.png)